Luzodiol
Description
Luzodiol (C₂₀H₂₉BrO₃) is a diterpene first isolated from the tropical marine organism Lucuzonensis (Kuniyoshi et al., 2005) . It features a rare carbon skeleton characterized by a brominated hydroxycyclohexane middle ring, distinguishing it from conventional diterpenes. This structural uniqueness is attributed to enzymatic modifications in marine organisms, likely as a defense mechanism against predators or environmental stressors. While its exact biosynthetic pathway remains unelucidated, this compound’s isolation from benthic ecosystems suggests ecological adaptations linked to halogen-rich marine environments .
Properties
Molecular Formula |
C20H35BrO2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(1R,2S,3S,4S)-4-bromo-2-(3-hydroxy-3-methylpent-4-enyl)-1,3-dimethyl-3-(4-methylpent-3-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H35BrO2/c1-7-18(4,22)13-10-16-19(5,12-8-9-15(2)3)17(21)11-14-20(16,6)23/h7,9,16-17,22-23H,1,8,10-14H2,2-6H3/t16-,17-,18?,19-,20+/m0/s1 |
InChI Key |
YQCSNTCEUMEKDO-XIBWBMNSSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1([C@H](CC[C@@]([C@H]1CCC(C)(C=C)O)(C)O)Br)C)C |
Canonical SMILES |
CC(=CCCC1(C(CCC(C1CCC(C)(C=C)O)(C)O)Br)C)C |
Synonyms |
luzodiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Luzodiol belongs to a broader class of halogenated marine natural products. Below is a comparative analysis with structurally and functionally related compounds:
Structural Comparison
| Compound | Source Organism | Core Structure | Key Functional Groups |
|---|---|---|---|
| This compound | Lucuzonensis | Brominated hydroxycyclohexane diterpene | Br, hydroxyl, diterpene backbone |
| β-Snyderol | Laurencia spp. | Brominated cyclohexane monoterpene | Br, methyl, terminal hydroxyl |
| 8-Bromo-10-epi-6-epi-β-snyderol | Laurencia obtusa | Modified β-snyderol with additional bromine | Br (x2), epoxide, hydroxyl |
Key Observations :
- This compound’s diterpene backbone provides greater structural complexity compared to β-snyderol’s monoterpene framework .
- Unlike β-snyderol derivatives, this compound lacks an epoxide group but includes a hydroxyl group directly on the brominated ring .
Bioactivity and Pharmacological Potential
| Compound | Reported Bioactivity | Mechanism/Application | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| This compound | Limited data; hypothesized antimicrobial | Structural analogs suggest membrane disruption | Not quantified |
| β-Snyderol | Antimalarial | Inhibition of Plasmodium falciparum | 12 μM (Topcu et al., 2003) |
| 8-Bromo-10-epi-6-epi-β-snyderol | Antimalarial | Enhanced binding to parasite enzymes | 2.5 μM (Topcu et al., 2003) |
Key Observations :
- β-Snyderol and its derivatives exhibit well-documented antimalarial activity, whereas this compound’s biological roles remain speculative .
- The additional bromine in 8-bromo-β-snyderol enhances antimalarial potency by 5-fold compared to β-snyderol, highlighting the role of halogenation in bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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